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Compound of Interest

Compound Name: 2-lodo-5-methylaniline

Cat. No.: B084972

A detailed spectroscopic comparison of 2-iodo-5-methylaniline with related aniline derivatives,
providing valuable data for researchers in synthetic chemistry and drug discovery.

This guide presents a comprehensive analysis of the 1H and 13C Nuclear Magnetic
Resonance (NMR) spectra of 2-iodo-5-methylaniline. For contextual understanding and to aid
in spectral interpretation, a comparative analysis with structurally related aniline derivatives is
included. This information is crucial for scientists engaged in the synthesis and characterization
of novel organic molecules, particularly in the fields of medicinal chemistry and materials
science, where precise structural confirmation is paramount.

1H and 13C NMR Spectral Data

The following tables summarize the experimental 1H and 13C NMR data for 2-iodo-5-
methylaniline and its analogs. All spectra were recorded in deuterated chloroform (CDCI3),
and chemical shifts (&) are reported in parts per million (ppm) relative to tetramethylsilane
(TMS).

Table 1: 1H NMR Data
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Compound o (ppm) Multiplicity J (H2) Integration Assighment
2-lodo-5-
3 7.50 d 8.0 1H Ar-H
methylaniline
6.59 d 2.0 1H Ar-H
6.33 d 8.0 1H Ar-H
2-lodo-3-
methylaniline[  7.01 t 7.6 1H Ar-H
1]
6.64 d 7.2 1H Ar-H
6.58 d 8.0 1H Ar-H
2.42 s - 3H -CH3
2-lodo-5-
methoxyanilin  7.48 d 8.8 1H Ar-H
e[1]
6.42 dd 8.8,2.8 1H Ar-H
6.32 d 2.8 1H Ar-H
4.07 S - 2H -NH2
3.74 s - 3H -OCH3
5-Bromo-2-
_ - 7.46 d 8.4 1H Ar-H
iodoaniline[1]
6.88 d 24 1H Ar-H
6.60 dd 8.4,2.4 1H Ar-H
4.14 S - 2H -NH2
Table 2: 13C NMR Data
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Compound o (ppm)

2-lodo-5-methylaniline Data not available in the searched sources
2-lodo-3-methylaniline[1] 147.2, 142.6, 128.6, 119.7, 112.0,91.7, 29.4
2-lodo-5-methoxyaniline[1] 161.2, 147.7, 139.3, 106.7, 100.6, 73.6, 55.4
5-Bromo-2-iodoaniline[1] 148.1, 140.1, 123.2, 123.0, 117.2, 82.0

Experimental Protocols

The NMR spectra referenced in this guide were obtained using the following general
procedures:

Sample Preparation: A sample of the compound (typically 5-10 mg) was dissolved in
approximately 0.6 mL of deuterated chloroform (CDCI3) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm
NMR tube.

1H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. A
standard pulse sequence was used with a spectral width of approximately 16 ppm, a relaxation
delay of 1 second, and an acquisition time of 4 seconds. A sufficient number of scans were
acquired to ensure a good signal-to-noise ratio.

13C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at
a frequency of 100 MHz. A proton-decoupled pulse sequence was employed with a spectral
width of around 240 ppm. A relaxation delay of 2 seconds and an acquisition time of 1 second

were typically used.

NMR Analysis Workflow

The logical flow from sample preparation to the final spectral analysis is illustrated in the
following diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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